molecular formula C10H19N3O4 B053304 Glycyl-alanyl-valine CAS No. 121428-48-6

Glycyl-alanyl-valine

Cat. No.: B053304
CAS No.: 121428-48-6
M. Wt: 245.28 g/mol
InChI Key: JRDYDYXZKFNNRQ-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Ala-Val is an oligopeptide.

Scientific Research Applications

Sublimation Characteristics

The study of sublimation characteristics of dipeptides like Glycyl-L-α-alanine, L-α-alanyl-L-α-alanine, and DL-α-alanyl-DL-α-valine provides insights into their physical properties. The enthalpy of sublimation was found to increase with an increase in the side hydrocarbon radical, enhancing our understanding of the thermodynamic behavior of these compounds (Badelin et al., 2012).

Hydrolysis and Enzymatic Activity

Investigations into the hydrolysis of similar substrates like glycyl-L-leucine and glycyl-L-valine by human intestinal mucosa homogenate revealed insights into the enzymatic activity and potential for hydrolysis of various peptides by a single enzyme (Krohn, 1970).

Transport and Complexation

Research on the transport and complexation of dipeptides, including Glycyl-glycine and Glycyl-L-valine, through liquid membranes using crown ethers and cryptands, has been conducted. This study is significant for understanding the mechanisms of dipeptide transport and their interaction with macrocyclic receptors (Mutihac et al., 2001).

Oxidation Kinetics

The kinetics of oxidation of various dipeptides, including glycylglycine and L-valyl-L-valine, by sodium N-bromobenzenesulfonamide in acid medium, offer insights into their chemical behavior and potential applications in various biochemical processes (Puttaswamy & Vaz, 2003).

Dipeptide Interactions in Intestinal Absorption

A study on the interaction among various dipeptides during their uptake in the mucosa of the small intestine of chicks highlights the intricate nature of peptide absorption and the modifying effects of different dipeptides (Kushak & Basova, 1983).

Dipeptidase Activity

Investigation into the dipeptidase activity in pig intestinal mucosa using spectrophotometric assay provided a deeper understanding of the enzymatic processes involved in peptide hydrolysis (Josefsson & Lindberg, 1965).

Properties

CAS No.

121428-48-6

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1

InChI Key

JRDYDYXZKFNNRQ-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

sequence

GAV

Synonyms

Gly-Ala-Val
glycyl-alanyl-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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